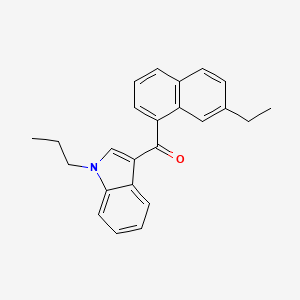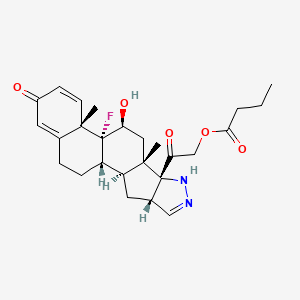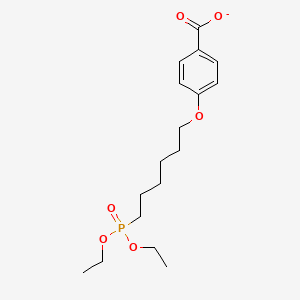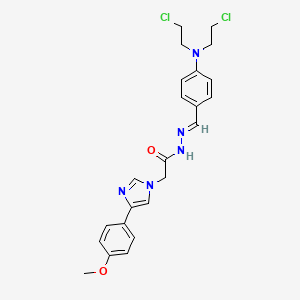
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a bis(2-chloroethyl)amino group.
Métodos De Preparación
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the addition of the bis(2-chloroethyl)amino group. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to produce the compound efficiently.
Análisis De Reacciones Químicas
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins. This can lead to the disruption of cellular processes and potentially induce cell death. The imidazole ring and methoxyphenyl group may also contribute to the compound’s overall activity by interacting with other molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide include:
1H-Imidazole-1-acetic acid, 4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: This compound has a nitro group instead of a methoxy group, which may alter its chemical properties and reactivity.
1H-Imidazole-1-acetic acid, 4-(4-hydroxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: The presence of a hydroxy group instead of a methoxy group can affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93637-63-9 |
|---|---|
Fórmula molecular |
C23H25Cl2N5O2 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-methoxyphenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H25Cl2N5O2/c1-32-21-8-4-19(5-9-21)22-15-29(17-26-22)16-23(31)28-27-14-18-2-6-20(7-3-18)30(12-10-24)13-11-25/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31)/b27-14+ |
Clave InChI |
DFWBQZGOSISISQ-MZJWZYIUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


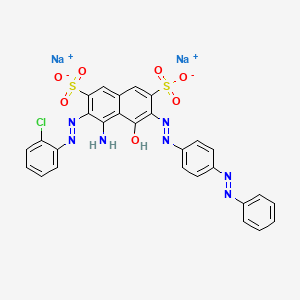
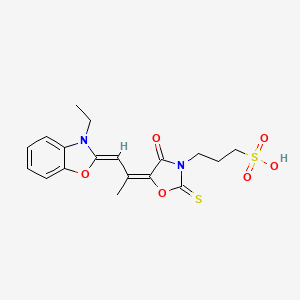


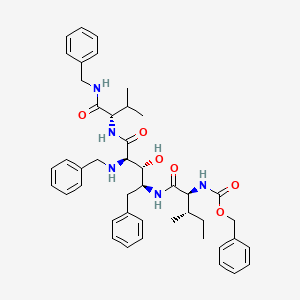
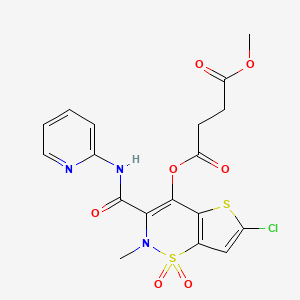
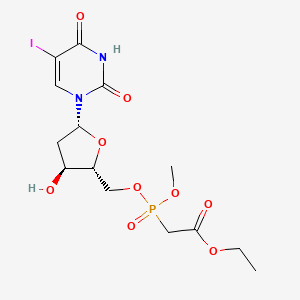
![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
